3-(N-BOC-N-ethylamino)phenylboronic acid

Catalog No.
S6618525
CAS No.
2096341-60-3
M.F
C13H20BNO4
M. Wt
265.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(N-BOC-N-ethylamino)phenylboronic acid

CAS Number

2096341-60-3

Product Name

3-(N-BOC-N-ethylamino)phenylboronic acid

IUPAC Name

[3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid

Molecular Formula

C13H20BNO4

Molecular Weight

265.12 g/mol

InChI

InChI=1S/C13H20BNO4/c1-5-15(12(16)19-13(2,3)4)11-8-6-7-10(9-11)14(17)18/h6-9,17-18H,5H2,1-4H3

InChI Key

RMQIBLZTYFLWIG-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)N(CC)C(=O)OC(C)(C)C)(O)O

Canonical SMILES

B(C1=CC(=CC=C1)N(CC)C(=O)OC(C)(C)C)(O)O

Organic Synthesis and Medicinal Chemistry

3-(N-BOC-N-ethylamino)phenylboronic acid is a valuable building block in organic synthesis, particularly for the preparation of substituted aromatic compounds with a boronic acid moiety. The boronic acid functional group can participate in various coupling reactions, such as Suzuki-Miyaura couplings, to form carbon-carbon bonds. This property makes 3-(N-Boc-N-ethylamino)phenylboronic acid a versatile intermediate for synthesizing complex organic molecules including pharmaceuticals [].

3-(N-tert-butoxycarbonyl-N-ethylamino)phenylboronic acid is an organoboron compound characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected ethylamino group. This structure provides the compound with unique chemical properties that make it suitable for various applications in organic synthesis and biological research. The molecular formula of this compound is C12H18BNO4, and it has a molecular weight of 237.06 g/mol .

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction proceeds through several steps, including oxidative addition, transmetalation, and reductive elimination .
  • Oxidation: The boronic acid group can be oxidized to yield phenols or other oxygenated derivatives, which can be useful in further synthetic pathways.
  • Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, enabling further substitution reactions that can modify the compound's properties.

The biological activity of 3-(N-tert-butoxycarbonyl-N-ethylamino)phenylboronic acid is significant in medicinal chemistry, particularly in drug development. Boronic acids are known to interact with diols, allowing them to form reversible covalent bonds with biomolecules. This property makes them valuable as probes for studying biological systems and developing boron-containing drugs . Additionally, they play a role in targeting specific biochemical pathways due to their ability to modulate enzyme activity.

The synthesis of 3-(N-tert-butoxycarbonyl-N-ethylamino)phenylboronic acid typically involves two main steps:

  • Formation of the Amino Intermediate: Starting from 3-aminophenylboronic acid, the amino group is protected by reacting it with tert-butoxycarbonyl anhydride to form 3-(N-tert-butoxycarbonyl-amino)phenylboronic acid.
  • Alkylation: The Boc-protected amino compound is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to yield 3-(N-tert-butoxycarbonyl-N-ethylamino)phenylboronic acid .

These methods can be optimized for industrial production by adjusting reaction conditions such as temperature, solvent choice, and catalyst use to maximize yield and purity.

3-(N-tert-butoxycarbonyl-N-ethylamino)phenylboronic acid has several applications:

  • Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules through carbon-carbon bond formation via Suzuki-Miyaura coupling.
  • Drug Development: Its ability to interact with biological systems makes it useful in developing new therapeutic agents, particularly those targeting enzyme activity.
  • Material Science: The compound can be used in synthesizing advanced materials due to its unique chemical properties .

Studies on the interactions of 3-(N-tert-butoxycarbonyl-N-ethylamino)phenylboronic acid with various biomolecules have shown its potential as a versatile tool for probing biological systems. Its ability to form reversible covalent bonds with diols allows it to interact selectively with specific biomolecules, making it useful for studying metabolic pathways and enzyme mechanisms . Furthermore, its interactions can be influenced by environmental factors such as pH and temperature.

Several compounds share structural similarities with 3-(N-tert-butoxycarbonyl-N-ethylamino)phenylboronic acid. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
4-Boc-Aminophenylboronic Acid380430-49-90.99Similar Boc protection but different position of substitution on phenol ring
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate330793-01-60.81Contains a dioxaborolane moiety enhancing stability
(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid2102451-30-70.80Indole structure may provide different reactivity patterns
(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid489446-42-60.79Additional methyl group may influence solubility and reactivity

These compounds illustrate the diversity within organoboron chemistry while highlighting the unique characteristics of 3-(N-tert-butoxycarbonyl-N-ethylamino)phenylboronic acid that make it particularly valuable for synthetic and biological applications .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

265.1485383 g/mol

Monoisotopic Mass

265.1485383 g/mol

Heavy Atom Count

19

Dates

Modify: 2023-11-23

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